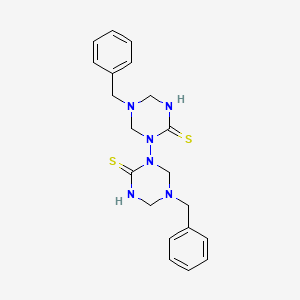![molecular formula C21H23ClN6O B11183317 2-[(2-Chlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11183317.png)
2-[(2-Chlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a chlorophenyl group, a methylpiperidinyl group, and a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloroaniline with 4-methylpiperidine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with a bipyrimidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Amino-4-chlorophenyl)amino]phenyl-(4-methyl-1-piperazinyl)methanone
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, 2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one stands out due to its unique bipyrimidine core and the presence of both chlorophenyl and methylpiperidinyl groups
Properties
Molecular Formula |
C21H23ClN6O |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(2-chloroanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H23ClN6O/c1-13-7-9-28(10-8-13)21-23-12-15(14(2)24-21)18-11-19(29)27-20(26-18)25-17-6-4-3-5-16(17)22/h3-6,11-13H,7-10H2,1-2H3,(H2,25,26,27,29) |
InChI Key |
PWISSAIHWNKPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate](/img/structure/B11183236.png)
![2-amino-4',6'-diethyl-4',8'-dimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11183244.png)

![3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11183253.png)
![ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11183258.png)

![N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide](/img/structure/B11183277.png)
![5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11183282.png)
![9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11183287.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11183289.png)
![7-(2,3-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11183292.png)
![3,3-Dimethyl-N-(3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-5-(trifluoromethyl)phenyl)butanamide](/img/structure/B11183293.png)
![9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11183296.png)
![(2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide](/img/structure/B11183304.png)
